Maltobionic acid

Vue d'ensemble

Description

Maltobionic acid is an aldonic acid derived from the oxidation of maltose. It is composed of a glucose unit chemically linked to a gluconic acid molecule. This compound is known for its excellent antioxidant, metal-chelating, and moisturizing properties, making it valuable in various industries such as food, cosmetics, and pharmaceuticals .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Maltobionic acid is typically produced through the oxidation of maltose. One common method involves the use of genetically modified Pseudomonas taetrolens expressing quinoprotein glucose dehydrogenase. The reaction parameters such as temperature, cell density, and cell harvest time are optimized to improve the production yield .

Industrial Production Methods: In industrial settings, whole-cell biocatalysis is employed for the efficient production of this compound. This method uses recombinant Pseudomonas taetrolens to convert maltose into this compound. The process is highly efficient, with a production titer of 200 g/L and a yield of 95.6% . High-maltose corn syrup can also be used as a substrate for commercial production due to its cost-effectiveness .

Analyse Des Réactions Chimiques

Types of Reactions: Maltobionic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.

Substitution: Substitution reactions may involve the use of halogenating agents or other electrophiles.

Major Products: The primary product of these reactions is this compound itself, which can be further utilized in various applications.

Applications De Recherche Scientifique

Maltobionic acid has a wide range of applications in scientific research:

Mécanisme D'action

Maltobionic acid is chemically similar to lactobionic acid, another well-known aldonic acid. Both compounds share similar properties, such as antioxidant and moisturizing effects. this compound is derived from maltose, while lactobionic acid is derived from lactose . This difference in origin gives this compound unique properties, such as its specific antibacterial activity against certain pathogens .

Comparaison Avec Des Composés Similaires

- Lactobionic acid

- Gluconic acid

- Galactobionic acid

Maltobionic acid stands out due to its plant-derived nature and gentle, non-irritating properties, making it suitable for use in sensitive applications .

Activité Biologique

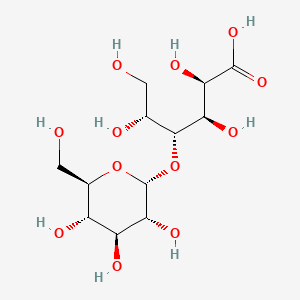

Maltobionic acid (MA) is a disaccharide composed of gluconic acid and glucose linked by an α-1,4 bond. It has garnered attention in recent research for its potential health benefits, particularly in relation to digestion, gut microbiota modulation, and bone health. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Structure and Properties

This compound is characterized by its unique structure that enables it to function as a nondigestible oligosaccharide. Its properties include:

- Indigestibility : MA is resistant to hydrolysis by salivary, gastric, and pancreatic enzymes, making it an indigestible carbohydrate .

- Fermentation : It is selectively fermented by specific gut bacteria, particularly Bifidobacterium dentium and Bifidobacterium adolescentis, which are beneficial for gut health .

1. Impact on Gut Health

Research indicates that this compound can significantly improve bowel movements and gut health:

- A study involving 34 healthy Japanese women showed that the intake of 4 g of this compound daily for four weeks led to a significant increase in stool frequency and improvement in stool consistency compared to a placebo group .

- The compound's ability to enhance the intestinal environment suggests its potential as a therapeutic agent for gastrointestinal disorders.

2. Modulation of Gut Microbiota

This compound's selective fermentation by beneficial bacteria contributes to its prebiotic effects:

- In vitro studies demonstrate that MA promotes the growth of beneficial gut microbiota while inhibiting pathogenic strains, thereby supporting overall gut health .

3. Effects on Bone Metabolism

This compound has shown promising results in improving bone health:

- A randomized double-blind placebo-controlled trial involving postmenopausal women indicated that daily consumption of this compound syrup significantly reduced bone resorption markers such as deoxypyridinoline (DPD) and urinary N-telopeptide (u-NTx), while increasing osteocalcin levels . This suggests that MA may help maintain bone density and prevent osteoporosis.

Table 1: Summary of Clinical Findings on this compound

The biological activity of this compound can be attributed to several mechanisms:

- Prebiotic Activity : By selectively promoting the growth of beneficial bacteria, MA enhances gut microbiota diversity and function .

- Mineral Absorption : Studies suggest that this compound may improve the absorption of key minerals such as calcium and magnesium, potentially contributing to better bone health .

- Reduction of Advanced Glycation End Products (AGEs) : this compound has been shown to reduce AGEs, which are associated with aging and various chronic diseases. This property may contribute to its anti-aging effects .

Case Studies

Several studies have explored the effects of this compound in different contexts:

- Gut Health Improvement : A clinical trial demonstrated that participants consuming this compound experienced significant improvements in bowel movements and overall gut health markers compared to controls .

- Bone Health in Postmenopausal Women : In another study focusing on postmenopausal women, this compound intake was linked with improved markers of bone metabolism, suggesting its potential role in osteoporosis prevention .

Propriétés

IUPAC Name |

(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O12/c13-1-3(15)10(7(18)8(19)11(21)22)24-12-9(20)6(17)5(16)4(2-14)23-12/h3-10,12-20H,1-2H2,(H,21,22)/t3-,4-,5-,6+,7-,8-,9-,10-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYTUSYBCFIZPBE-QOKIMYEXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C(=O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

534-42-9 | |

| Record name | Maltobionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000534429 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Gluconic acid, 4-O-alpha-D-glucopyranosyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MALTOBIONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47RDD4XT2O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.